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Compound of Interest

Compound Name: 5-(3-Hydroxyphenyl)nicotinic acid

Cat. No.: B1497824 Get Quote

An In-Depth Guide to the Analytical Characterization of 5-(3-Hydroxyphenyl)nicotinic Acid

Introduction: Contextualizing the Analyte
5-(3-Hydroxyphenyl)nicotinic acid (CAS: 1181452-05-0, Molecular Formula: C₁₂H₉NO₃,

Molecular Weight: 215.20 g/mol ) is a key heterocyclic building block.[1][2][3] Its structural

architecture, featuring a nicotinic acid core linked to a hydroxyphenyl moiety, makes it a

valuable precursor in medicinal chemistry. Notably, it is classified within product families for

"Protein Degrader Building Blocks," indicating its utility in the synthesis of novel therapeutics

like Proteolysis Targeting Chimeras (PROTACs) that are at the forefront of modern drug

discovery.[1]

Given its role in the development of next-generation pharmaceuticals, the ability to accurately

and robustly characterize 5-(3-Hydroxyphenyl)nicotinic acid is paramount. Purity, stability,

and impurity profiles directly impact the quality, safety, and efficacy of any subsequent active

pharmaceutical ingredient (API). This guide provides a suite of detailed analytical protocols

designed for researchers, quality control analysts, and drug development professionals. We will

move beyond simple procedural lists to explain the scientific rationale behind key

methodological choices, ensuring these protocols are not just followed, but understood.

Part 1: Quantitative Purity Analysis by Reversed-
Phase HPLC
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High-Performance Liquid Chromatography (HPLC) with UV detection is the foundational

technique for assessing the purity and potency of pharmaceutical intermediates. A well-

developed reversed-phase method offers a reliable, cost-effective, and precise way to quantify

the main component and separate it from process-related impurities.

Principle and Method Rationale
The chosen methodology is a reversed-phase C18 column. This stationary phase is ideal for

retaining moderately polar aromatic compounds like our analyte through hydrophobic

interactions. The mobile phase consists of an organic modifier (acetonitrile) and an acidified

aqueous phase. The inclusion of an acid, such as formic or phosphoric acid, is critical. It serves

to suppress the ionization of the carboxylic acid group on the nicotinic acid moiety, ensuring it is

in its neutral form. This prevents peak tailing and results in a sharp, symmetrical peak, which is

essential for accurate quantification.[4] The detection wavelength is set at 262 nm, a λmax

value characteristic of the nicotinic acid chromophore, providing excellent sensitivity.[5]

Experimental Workflow: HPLC-UV Analysis

Sample & Standard Preparation

Chromatographic Analysis Data Processing

1. Prepare Stock Standard
(e.g., 1 mg/mL in Diluent)

2. Create Working Standards
(e.g., 1-100 µg/mL)

3. Prepare Sample Solution
(Target ~50 µg/mL)

4. System Suitability Test (SST)
Inject Mid-Standard 5x

5. Construct Calibration Curve
Inject Standards

6. Analyze Samples
Inject Sample Solutions 7. Integrate Peak Areas 8. Calculate Purity/Assay

vs. Standard Curve 9. Generate Report

Click to download full resolution via product page

Caption: Workflow for HPLC-UV purity analysis.

Protocol 1: RP-HPLC with UV Detection
1. Instrumentation:
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HPLC system equipped with a quaternary pump, autosampler, column oven, and a

Photodiode Array (PDA) or UV-Vis detector.

2. Chemicals and Reagents:

Acetonitrile (HPLC Grade)

Formic Acid (≥98%)

Water (HPLC Grade or Milli-Q)

5-(3-Hydroxyphenyl)nicotinic acid reference standard

3. Chromatographic Conditions:
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Parameter Condition Rationale

Column C18, 150 x 4.6 mm, 5 µm

Standard reversed-phase

column with good retention for

aromatic compounds.

Mobile Phase A 0.1% Formic Acid in Water

Acidifier to ensure protonation

of the analyte for sharp peak

shape.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Organic modifier for elution.

Formic acid maintains

consistent pH.

Gradient

10% B to 90% B over 15 min;

Hold at 90% B for 2 min; Re-

equilibrate

Ensures elution of the main

peak and any more

hydrophobic impurities.

Flow Rate 1.0 mL/min

Standard flow rate for a 4.6

mm ID column, providing good

efficiency.

Column Temp. 30 °C

Maintains consistent retention

times and improves peak

shape.

Detection UV at 262 nm

λmax of the nicotinic acid core

provides high sensitivity.[5]

Use PDA to monitor peak

purity.

Injection Vol. 10 µL
A typical volume balancing

sensitivity and peak shape.

Diluent Water:Acetonitrile (50:50, v/v)

Solubilizes the analyte and is

compatible with the mobile

phase.

4. Standard and Sample Preparation:
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Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL

volumetric flask. Dissolve and dilute to volume with Diluent.

Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with Diluent.

Sample Solution (50 µg/mL): Accurately weigh ~5 mg of the sample into a 100 mL volumetric

flask. Dissolve and dilute to volume with Diluent.

5. System Suitability Test (SST):

Before analysis, inject the Working Standard solution five times. The system is deemed

ready if it meets the following criteria, which ensures the trustworthiness of the results.

Tailing Factor: ≤ 1.5

Theoretical Plates: ≥ 2000

%RSD of Peak Area: ≤ 2.0%

Part 2: High-Sensitivity Analysis by LC-MS/MS
For applications requiring lower limits of quantification (LOQ), such as metabolite identification

in biological matrices or trace impurity analysis, Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity make

it the gold standard.[6]

Principle and Method Rationale
This method couples the separation power of HPLC with the detection specificity of a triple

quadrupole mass spectrometer. The analyte is ionized, typically using Electrospray Ionization

(ESI), and the resulting parent ion is selected. This parent ion is then fragmented, and a

specific fragment ion is monitored. This process, known as Selected Reaction Monitoring

(SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces

background noise.[7] For 5-(3-Hydroxyphenyl)nicotinic acid, ESI in positive ion mode is

chosen due to the basicity of the pyridine nitrogen, which is readily protonated to form the

[M+H]⁺ ion at m/z 216.2.
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Experimental Workflow: LC-MS/MS Analysis

Sample Preparation LC-MS/MS Analysis Data Processing

1. Prepare Sample
(e.g., Dilute-and-shoot,

Protein Precipitation, or SPE)

2. Prepare Calibration Standards
(in relevant matrix)

3. HPLC Separation
(Fast Gradient)

4. ESI Ionization
(Positive Mode)

5. MRM Detection
(Q1 -> Q2 -> Q3) 6. Integrate MRM Transitions 7. Quantify vs. Curve 8. Generate Report

Click to download full resolution via product page

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method
1. Instrumentation:

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

2. LC Conditions:

Use the same column and mobile phases as in Protocol 1. A faster gradient (e.g., 5 minutes)

can often be used due to the specificity of MS detection.

3. MS/MS Parameters:
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Parameter Setting Rationale

Ionization Mode ESI, Positive
The pyridine nitrogen is easily

protonated.

Parent Ion [M+H]⁺ m/z 216.2
Corresponds to the protonated

molecule (C₁₂H₉NO₃ + H⁺).

MRM Transition 1 (Quantifier) m/z 216.2 → 172.2

Proposed fragmentation: Loss

of CO₂ (44 Da). Provides a

stable, high-intensity fragment.

MRM Transition 2 (Qualifier) m/z 216.2 → 198.2

Proposed fragmentation: Loss

of H₂O (18 Da). Confirms

identity.

Collision Energy (CE)
Optimize experimentally (e.g.,

15-25 eV)

Tune for maximum fragment

ion intensity.

Dwell Time 100 ms

Sufficient time to acquire data

points across the

chromatographic peak.

4. Sample Preparation:

For Bulk Material/Formulations: Use the "dilute-and-shoot" approach described in Protocol 1,

diluting further to fit the ng/mL calibration range.

For Biological Matrices (e.g., Plasma): Perform a protein precipitation. To 100 µL of plasma,

add 300 µL of cold acetonitrile containing an internal standard. Vortex, centrifuge, and inject

the supernatant. This procedure is effective for removing macromolecules that can interfere

with the analysis.[7]

Part 3: Development of a Stability-Indicating Method
For drug development, it is crucial to have an analytical method that can distinguish the intact

API from any degradation products. A stability-indicating method, validated through forced

degradation studies, provides this assurance.
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Principle and Rationale
Forced degradation involves subjecting the analyte to harsh chemical and physical conditions

—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[8] The goal is

to achieve 10-30% degradation. The HPLC-PDA method from Part 1 is then used to analyze

these stressed samples. Its suitability is confirmed if all degradation product peaks are

baseline-resolved from the main analyte peak, and the peak purity of the analyte can be

confirmed.[9] This process is a core requirement of ICH guidelines for new drug substances.

Protocol 3: Forced Degradation Study
1. Preparation of Stressed Samples:

Prepare a stock solution of 5-(3-Hydroxyphenyl)nicotinic acid at ~1 mg/mL. Use this stock

for the following stress conditions.

Stress Condition Procedure Rationale

Acid Hydrolysis

Mix sample with 1N HCl and

heat at 80 °C for 4 hours. Cool

and neutralize with 1N NaOH.

Tests stability in acidic

environments, mimicking

potential gastric conditions.

Base Hydrolysis

Mix sample with 1N NaOH and

heat at 80 °C for 2 hours. Cool

and neutralize with 1N HCl.

Tests stability in alkaline

conditions.

Oxidative Degradation
Mix sample with 6% H₂O₂ at

room temperature for 24 hours.

Simulates degradation from

atmospheric or formulation-

based oxidative stress.

Thermal Degradation

Store the solid powder in an

oven at 105 °C for 48 hours.

Dissolve in Diluent for analysis.

Evaluates the intrinsic thermal

stability of the solid-state

material.

Photolytic Degradation

Expose the solid powder to

UV/Vis light (ICH Option 1: 1.2

million lux hours, 200 W h/m²)

and analyze.

Assesses sensitivity to light,

which informs storage and

packaging requirements.
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2. Analysis:

Analyze all stressed samples, along with an unstressed control, using the HPLC-PDA

method described in Protocol 1.

Evaluation Criteria:

The method is stability-indicating if the main peak is spectrally pure (as determined by the

PDA detector) and well-resolved from all degradant peaks (Resolution > 2).

Document the retention times and peak areas of the analyte and all major degradation

products.

Part 4: Unambiguous Structural Confirmation by
NMR
While chromatographic methods are excellent for quantification and separation, Nuclear

Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Principle and Rationale
¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information

about the chemical environment of each hydrogen and carbon atom in a molecule. The

chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR

spectrum allow for the complete assignment of the molecular structure. This is the ultimate

identity test for an organic molecule. Data for the parent nicotinic acid structure shows

characteristic downfield aromatic signals with predictable coupling constants.[10][11]

Protocol 4: NMR Analysis
1. Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

Dissolve ~10-15 mg of 5-(3-Hydroxyphenyl)nicotinic acid in ~0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).
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Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for polar, acidic compounds

and allows for the observation of exchangeable protons from the hydroxyl (-OH) and

carboxylic acid (-COOH) groups.

3. Data Acquisition:

Acquire standard ¹H and ¹³C spectra. If necessary, perform 2D NMR experiments (e.g.,

COSY, HSQC) for complete assignment.

4. Predicted ¹H NMR Data (in DMSO-d₆):
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Predicted δ (ppm) Multiplicity Assignment Rationale

~13.1 broad s 1H, -COOH

The carboxylic acid

proton is highly

deshielded and often

broad.

~9.8 broad s 1H, Ar-OH

The phenolic proton is

also acidic and

deshielded.

~9.0 d 1H, Pyridine H2

Position 2 of the

pyridine ring is ortho

to the nitrogen,

leading to significant

deshielding.[11]

~8.7 d 1H, Pyridine H6
Position 6 is also

ortho to the nitrogen.

~8.3 t 1H, Pyridine H4
Position 4 is meta to

the nitrogen.

~7.3 t 1H, Phenyl H5'
Triplet due to coupling

with H4' and H6'.

~7.1 - 6.9 m
3H, Phenyl H2', H4',

H6'

The remaining phenyl

protons will appear in

this region as a

complex multiplet.

Conclusion
The analytical protocols detailed in this guide provide a comprehensive framework for the

characterization of 5-(3-Hydroxyphenyl)nicotinic acid. From routine purity checks by HPLC-

UV to high-sensitivity quantification via LC-MS/MS, and from ensuring method robustness with

forced degradation studies to definitive structural confirmation by NMR, these methods equip

scientists with the tools needed to ensure the quality and integrity of this critical chemical

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://chemistry.stackexchange.com/questions/80870/proton-nmr-spectrum-for-nicotinic-acid
https://www.benchchem.com/product/b1497824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intermediate. Adherence to these scientifically-grounded procedures will support the successful

development of novel therapeutics for which this compound serves as a vital building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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